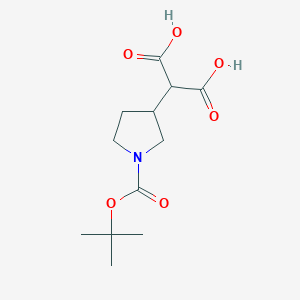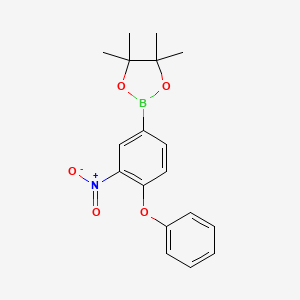
5-(Tributylstannyl)-2-pyridinecarbonitrile
Vue d'ensemble
Description
“5-(Tributylstannyl)-2-pyridinecarbonitrile” is likely an organotin compound, which means it contains a tin atom bonded to carbon atoms . Organotin compounds are used in a variety of applications, including as stabilizers for PVC plastics and as biocides in antifouling paints .
Synthesis Analysis
While the specific synthesis pathway for “this compound” is not available, organotin compounds are generally synthesized through the reaction of tin halides with organolithium or Grignard reagents .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a tributylstannyl group (a tin atom bonded to three butyl groups) attached at the 5-position and a carbonitrile group (a carbon triple-bonded to a nitrogen) at the 2-position .Applications De Recherche Scientifique
Catalyse
Le groupe tributylstannyl dans le 5-(Tributylstannyl)-2-pyridinecarbonitrile peut faciliter le développement de nouveaux catalyseurs. Les composés organostanniques sont souvent utilisés comme catalyseurs dans les réactions organiques, notamment les processus de polymérisation et d'estérification. La structure unique de ce composé pourrait conduire à des avancées en termes d'efficacité et de sélectivité catalytiques .
Biochimie
En biochimie, le This compound pourrait être utilisé dans l'étude de l'inhibition ou de la modulation enzymatique. Le groupe stannyl peut interagir avec les sites actifs des enzymes, fournissant des informations sur les mécanismes enzymatiques et les cibles thérapeutiques potentielles .
Nanotechnologie
La capacité du This compound à former des complexes stables avec les ions métalliques le positionne comme un outil précieux en nanotechnologie. Il pourrait être utilisé dans la synthèse de nanomatériaux ou comme agent stabilisant pour les nanoparticules métalliques, qui ont des applications dans l'électronique, la photonique et les systèmes de délivrance de médicaments .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-tributylstannylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N2.3C4H9.Sn/c7-5-6-3-1-2-4-8-6;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMGHGRBAIONIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propenoic acid, 3-[3,4-bis(difluoromethoxy)phenyl]-, (2E)-](/img/structure/B1444623.png)
![2,7-Bis[N,N-bis(4-methoxyphenyl)amino]-9,9-spirobi[9H-fluorene]](/img/structure/B1444624.png)
![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine](/img/structure/B1444625.png)









![3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B1444641.png)
